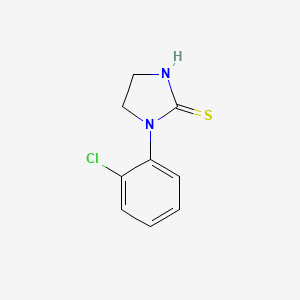
1-(2-Chlorophenyl)-2-imidazolidinethione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chlorophenyl)-2-imidazolidinethione is a heterocyclic compound that contains both a chlorophenyl group and an imidazolidinethione moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenyl)-2-imidazolidinethione typically involves the reaction of 2-chlorophenyl isothiocyanate with ethylenediamine. The reaction is carried out in an appropriate solvent such as ethanol or acetonitrile under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
1-(2-Chlorophenyl)-2-imidazolidinethione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
科学的研究の応用
1-(2-Chlorophenyl)-2-imidazolidinethione has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 1-(2-Chlorophenyl)-2-imidazolidinethione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1-(2-Chlorophenyl)-2-imidazolidinone: This compound is similar in structure but lacks the sulfur atom present in 1-(2-Chlorophenyl)-2-imidazolidinethione.
1-(2-Chlorophenyl)-2-thiohydantoin: This compound contains a thiohydantoin moiety instead of an imidazolidinethione moiety.
Uniqueness
This compound is unique due to the presence of both a chlorophenyl group and an imidazolidinethione moiety. This combination of functional groups imparts specific chemical and biological properties to the compound, making it valuable for various applications in research and industry.
特性
分子式 |
C9H9ClN2S |
|---|---|
分子量 |
212.70 g/mol |
IUPAC名 |
1-(2-chlorophenyl)imidazolidine-2-thione |
InChI |
InChI=1S/C9H9ClN2S/c10-7-3-1-2-4-8(7)12-6-5-11-9(12)13/h1-4H,5-6H2,(H,11,13) |
InChIキー |
AQUAMFPMTPHQRO-UHFFFAOYSA-N |
正規SMILES |
C1CN(C(=S)N1)C2=CC=CC=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


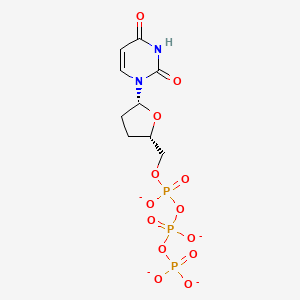
![N-(naphthalen-1-yl)-2,3-bis({4-[(naphthalen-1-yl)(phenyl)amino]phenyl})-N-phenylquinoxalin-6-amine](/img/structure/B14111546.png)
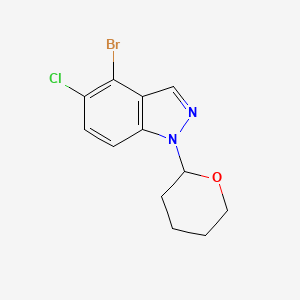
![3-Thiazolidinebutanoic acid, 5-[(4-methoxyphenyl)methylene]-4-oxo-2-thioxo-](/img/structure/B14111553.png)
![7-Chloro-1-(4-propoxyphenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14111555.png)
![1-(4-tert-butylbenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14111556.png)
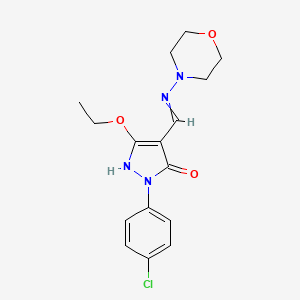
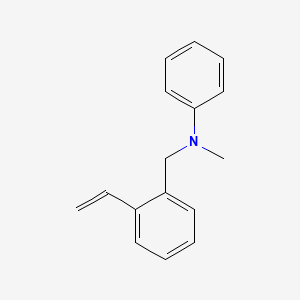
![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide](/img/structure/B14111583.png)
![3-{[3-(2-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]methyl}benzonitrile](/img/structure/B14111585.png)
![3-(2-hydroxy-3,5-dimethylphenyl)-4-[3-(3-methylbutoxy)phenyl]-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14111597.png)
![ethyl (2E)-2-[(2,4-dichlorophenyl)methoxyimino]-3-oxobutanoate](/img/structure/B14111602.png)
![3-(4-Methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one](/img/structure/B14111604.png)
![N-[2-chloro-6-[(Z)-hydroxyiminomethyl]pyridin-3-yl]-2,2-dimethylpropanamide](/img/structure/B14111605.png)
